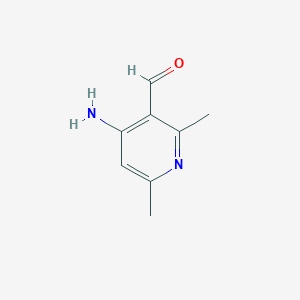

4-Amino-2,6-dimethylnicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-amino-2,6-dimethylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H10N2O/c1-5-3-8(9)7(4-11)6(2)10-5/h3-4H,1-2H3,(H2,9,10) |

InChI Key |

LAHLXMPHUJGPBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2,6 Dimethylnicotinaldehyde and Analogous Pyridine Derivatives

De Novo Synthesis Approaches to the 2,6-Dimethylnicotinaldehyde Core

De novo synthesis involves the construction of the pyridine (B92270) ring from acyclic precursors. This approach offers the flexibility to introduce desired substituents at specific positions during the ring formation process.

Multi-component Reaction (MCR) Strategies for Pyridine Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are a powerful and efficient tool for synthesizing substituted pyridines. taylorfrancis.com These reactions are atom-economical and can rapidly generate molecular diversity. acsgcipr.org

A well-established MCR for pyridine synthesis is the Hantzsch pyridine synthesis . wikipedia.org This reaction typically involves the condensation of a β-keto ester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org Variations of the Hantzsch synthesis, including three-component modifications, allow for the preparation of unsymmetrical pyridines. taylorfrancis.com

Another notable MCR approach is the Guareschi-Thorpe reaction , which directly yields the aromatic pyridine ring. acsgcipr.org MCRs can be designed to incorporate the necessary functionalities for 4-Amino-2,6-dimethylnicotinaldehyde. For instance, a four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) has been utilized to create novel pyridine derivatives. nih.govacs.org While not directly yielding the target molecule, this illustrates the potential of MCRs to assemble highly substituted pyridine rings.

The following table summarizes key aspects of MCRs in pyridine synthesis:

| MCR Strategy | Key Reactants | Product Type | Advantages |

| Hantzsch Pyridine Synthesis | β-keto acid, aldehyde, ammonia source | Dihydropyridine (requires oxidation) | Well-established, versatile for symmetrical pyridines. wikipedia.org |

| Modified Hantzsch Synthesis | Varies | Unsymmetrical Pyridines | Allows for greater substituent diversity. taylorfrancis.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Pyridone | Direct formation of the aromatic ring. acsgcipr.org |

| Four-Component Reactions | e.g., Aldehyde, active methylene (B1212753) compound, ketone, ammonia source | Highly substituted pyridines | High efficiency and atom economy. nih.govacs.org |

Cyclization Reactions in the Construction of Substituted Nicotinaldehydes

Cyclization reactions of appropriately substituted acyclic precursors are a cornerstone of pyridine synthesis. These methods involve the formation of one or two bonds to close the ring.

One approach involves the electrophilic cyclization of N-(2-alkynyl)anilines . This method has been used to synthesize a variety of substituted quinolines, a related heterocyclic system, and demonstrates the principle of using an internal nucleophile to attack an activated alkyne. nih.gov A similar strategy could be envisioned for pyridine synthesis.

Another relevant method is the reductive cyclization of Michael adducts . For instance, the Michael addition of nitroalkanes to chalcones, followed by in situ reduction and cyclization, has been shown to produce substituted Δ1-pyrrolines. organic-chemistry.org This sequence of reactions highlights a potential pathway where a linear precursor undergoes addition and subsequent ring closure to form a heterocycle.

Phenylethyl-substituted pyridinecarboxaldehydes have been shown to undergo cyclization in acidic media to form cycloheptabenzopyridines. nih.gov This demonstrates that a pre-formed aldehyde on a side chain can participate in intramolecular cyclization reactions.

The following table provides examples of cyclization strategies:

| Cyclization Type | Precursor | Key Reagents/Conditions | Product |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I2, Br2, PhSeBr | Substituted Quinolines. nih.gov |

| Reductive Cyclization | Michael adducts of nitroalkanes and chalcones | Zn/HCl (aq) | Substituted Δ1-pyrrolines. organic-chemistry.org |

| Acid-Promoted Cyclization | Phenylethyl-substituted pyridinecarboxaldehydes | CF3CO2H:CF3SO3H | Cycloheptabenzopyridines. nih.gov |

Specific Synthetic Routes Involving Amination and Aldehyde Introduction

The introduction of the amino and aldehyde functionalities onto the pyridine ring is a critical aspect of synthesizing this compound.

Amination can be achieved through various methods. A common route involves the reduction of a nitro group. For example, 4-nitropyridine-N-oxide can be reduced with iron and mineral acids to produce 4-aminopyridine (B3432731) in good yields. semanticscholar.org The synthesis of 4-aminopyridine derivatives has also been achieved through the reaction of 3-bromopyridine (B30812) derivatives with amines in the presence of a strong base. quickcompany.in Furthermore, functionalized 4-aminopyridines can be prepared via the ring transformation of nitropyrimidinone with active methylene compounds. rsc.org

Introduction of the aldehyde group can be accomplished through several synthetic transformations. The oxidation of a corresponding alcohol (pyridyl carbinol) is a common method. google.com Another approach involves the reaction of a cyanopyridine with formic acid and water in the vapor phase over a catalyst. google.com Pyridine-2- and -4-aldehydes can also be prepared by heating their N-oxides with acetic anhydride (B1165640). google.com

Functionalization Strategies on Pre-Synthesized Pyridine Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-existing, suitably substituted pyridine ring. This approach is particularly valuable for late-stage modifications of complex molecules.

Late-Stage Functionalization (LSF) Techniques on Pyridones and Related Systems

Late-stage functionalization (LSF) has emerged as a powerful strategy for introducing chemical diversity into complex molecules at a late stage of the synthesis. rsc.orgnih.govrsc.orgnih.gov This avoids the need for lengthy de novo syntheses for each new analog.

For pyridone systems, which are structurally related to the target molecule, electrochemical LSF (e-LSF) and multicomponent LSF (MCR-LSF) have been developed. rsc.orgnih.govrsc.org These methods allow for the site-selective functionalization of the 4-amino-2-pyridone scaffold at various positions, including the exocyclic nitrogen and the aromatic ring. rsc.orgrsc.org The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine ring, is a widely used LSF method for functionalizing pyridines. unimi.it

Selective Derivatization of the Aldehyde Functionality

Once the nicotinaldehyde core is established, the aldehyde group itself can be a handle for further derivatization. The Prins reaction, which is the acid-catalyzed addition of an aldehyde to an alkene, is a classic example of a reaction involving an aldehyde. organic-chemistry.org While not a direct derivatization of the aldehyde, it showcases the reactivity of this functional group. More direct derivatizations could involve condensation reactions with various nucleophiles to form imines, oximes, or hydrazones, or reduction to an alcohol followed by further functionalization.

The following table outlines some functionalization strategies:

| Functionalization Technique | Substrate | Key Features |

| Electrochemical LSF (e-LSF) | 4-Amino-2-pyridone | Site-selective functionalization. rsc.orgrsc.org |

| Multicomponent LSF (MCR-LSF) | 4-Amino-2-pyridone | Generates complex polycyclic and bicyclic structures. rsc.orgrsc.org |

| Minisci Reaction | Pyridine | Addition of nucleophilic radicals. unimi.it |

| Prins Reaction | Aldehyde and alkene | Acid-catalyzed C-C bond formation. organic-chemistry.org |

Modifications at the Amino Group of the Pyridine Ring

The amino group on the pyridine ring is a versatile functional handle that allows for the synthesis of a diverse range of derivatives. Standard transformations such as acylation, alkylation, and diazotization are fundamental to modifying aminopyridines. Beyond these, more complex modifications can be achieved. For instance, the amino group can be converted into other functionalities, enabling the construction of more complex heterocyclic systems.

Nitration of aminopyridines is a key modification. The nitration of 2-amino-5-bromopyridine, for example, is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) to introduce a nitro group onto the ring. orgsyn.org This nitro group can subsequently be reduced to a second amino group, as seen in the preparation of 2,3-diamino-5-bromopyridine (B182523) using reduced iron in an ethanol-water mixture. orgsyn.org This highlights a common strategy: the introduction of a group to be later transformed into another amino functionality.

Another important modification involves reactions that form new rings. For example, imidazo[1,2-a]pyridine (B132010) derivatives can be synthesized from 2-aminopyridines through tandem reactions, such as the Michael addition of 2-aminopyridine (B139424) to Morita-Baylis-Hillman (MBH) acetates of nitroalkenes. nih.gov These reactions demonstrate how the exocyclic amino group can act as a nucleophile to initiate cyclization, leading to fused bicyclic systems.

The reactivity of the pyridine nitrogen itself can influence modifications. Electrophilic reagents often react first at the ring nitrogen to form a pyridinium (B92312) salt, which can then direct nucleophilic addition at positions 2 or 4. youtube.com This principle is exploited in various synthetic strategies to control the regioselectivity of substitutions on the pyridine ring.

Green Chemistry Principles in the Synthesis of this compound

Recent advancements in chemical synthesis have increasingly focused on the incorporation of green chemistry principles to minimize environmental impact. These principles include the use of safer solvents, avoidance of hazardous reagents, improvement of energy efficiency, and reduction of waste. The synthesis of pyridine derivatives has benefited significantly from these approaches.

The replacement of volatile organic compounds (VOCs) with water or the elimination of solvents altogether represents a significant step towards greener synthesis.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The synthesis of polysubstituted pyridines has been successfully demonstrated in aqueous media. For example, a four-component reaction involving (hetero)aryl aldehydes, β-keto esters, anilines, and malononitrile (B47326) can be catalyzed by SnCl₂·2H₂O in water to produce a variety of pyridine derivatives. researchgate.net Similarly, electrochemical methods have been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, avoiding the need for external chemical oxidants. rsc.org The use of gluconic acid in an aqueous solution as an eco-friendly catalyst has also been reported for ultrasound-assisted synthesis of imidazopyridine-based heterocycles. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can often lead to shorter reaction times and simpler work-up procedures. The Hantzsch-like multi-component condensation to produce functionalized pyridines can be carried out under solvent-free conditions at 80°C, catalyzed by Wells-Dawson heteropolyacids. conicet.gov.ar This method has been shown to afford highly functionalized pyridines in yields ranging from 60-99%. conicet.gov.ar Another example is the Chichibabin pyridine synthesis, which has been improved by using CoCl₂·6H₂O as a catalyst under solvent-free conditions to produce 2,4,6-triarylpyridines in excellent yields. tandfonline.com This solvent-free approach is also applicable to the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides and dialkylcyanamides. rsc.org

Table 1: Comparison of Solvent-Free vs. Conventional Heating for Pyridine Synthesis

| Entry | Aldehyde | Ketone | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) | Reference |

| 1 | 4-formylphenyl-4-methylbenzenesulfonate | Acetophenone | 7 h | 75% | 4 min | 90% | nih.gov |

| 2 | 4-formylphenyl-4-methylbenzenesulfonate | 4-Methylacetophenone | 7.5 h | 78% | 5 min | 92% | nih.gov |

| 3 | 4-formylphenyl-4-methylbenzenesulfonate | 4-Methoxyacetophenone | 8 h | 75% | 5 min | 93% | nih.gov |

| 4 | 4-formylphenyl-4-methylbenzenesulfonate | 4-Chloroacetophenone | 6 h | 80% | 3 min | 95% | nih.gov |

The use of heavy and transition metals as catalysts, while often efficient, can lead to product contamination and environmental concerns. Consequently, developing catalyst-free or transition metal-free synthetic routes is a key goal of green chemistry.

Several methods have been developed for the synthesis of pyridine derivatives that avoid the use of metal catalysts. A base-promoted reaction of 1-arylethylamines with ynones provides polysubstituted pyridines through a direct β-C(sp³)-H functionalization of enaminones under metal-free conditions. organic-chemistry.org The synthesis of 2-aminothiophenes and their dihydro-analogs from 4-thiazolidinone (B1220212) derivatives has been achieved in high yields using water as the solvent without any catalyst. rsc.org Furthermore, some solvent-free syntheses of pyridine derivatives are promoted by non-metallic catalysts or proceed without any catalyst, relying on thermal conditions to drive the reaction. researchgate.netrsc.org For instance, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas proceeds readily from pyridine N-oxides without a metal catalyst. rsc.org

The synthesis of pyridine derivatives is particularly amenable to one-pot, multi-component reactions (MCRs). A one-pot, four-component reaction of an aldehyde, a β-keto ester, an aniline, and malononitrile in water is a notable example. researchgate.net Similarly, 2,4,6-triarylpyridines can be synthesized efficiently in a one-pot, three-component coupling of an aryl aldehyde, acetophenone, and ammonium acetate under solvent-free conditions. tandfonline.com This method is not only efficient but also features a recyclable catalyst. tandfonline.com Another efficient one-pot synthesis involves the reaction of aldehydes, malononitrile, and resorcinol (B1680541) to create 2-amino-chromenes using the bio-organic and reusable catalyst L-proline. jmchemsci.com These MCRs provide rapid access to complex and highly substituted pyridine scaffolds from simple starting materials in a single, efficient operation. acs.orgorganic-chemistry.org

Table 2: One-Pot Synthesis of 2,4,6-Triarylpyridines under Solvent-Free Conditions

| Entry | Aldehyde | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | CoCl₂·6H₂O (2.5) | 110 | 4 | 90 | tandfonline.com |

| 2 | 4-Chlorobenzaldehyde | CoCl₂·6H₂O (2.5) | 110 | 3 | 94 | tandfonline.com |

| 3 | 4-Methylbenzaldehyde | CoCl₂·6H₂O (2.5) | 110 | 4 | 92 | tandfonline.com |

| 4 | 4-Nitrobenzaldehyde | CoCl₂·6H₂O (2.5) | 110 | 2.5 | 96 | tandfonline.com |

Chemical Reactivity and Reaction Mechanisms of 4 Amino 2,6 Dimethylnicotinaldehyde

Reactivity of the Aldehyde Group

The aldehyde group (-CHO), also known as a formyl group, is a primary site for chemical transformations in this molecule. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde is sp² hybridized and bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. This makes it a prime target for nucleophilic attack. Nucleophilic addition is a characteristic reaction where a nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

Condensation reactions are a subsequent step following nucleophilic addition, typically involving the elimination of a small molecule, like water. A key example is the reaction with primary amines to form Schiff bases. researcherslinks.com For instance, the condensation of aldehydes with primary amines is a well-established method for forming a C=N double bond, known as an imine or Schiff base. researcherslinks.comnih.gov This reaction is often catalyzed by a trace amount of acid and proceeds through a hemiaminal intermediate.

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The presence of the electron-donating amino and methyl groups on the pyridine (B92270) ring may influence the ease of this oxidation.

Conversely, the formyl group can be reduced to a primary alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon protonation of the resulting alkoxide, yields the corresponding alcohol, (4-amino-2,6-dimethylpyridin-3-yl)methanol.

Reactivity of the Amino Group

The amino group (-NH₂) attached to the pyridine ring at the 4-position significantly influences the molecule's reactivity, primarily acting as a nucleophile and an activating group.

Nucleophilicity and Amine-Based Transformations

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849). masterorganicchemistry.com The amino group in 4-Amino-2,6-dimethylnicotinaldehyde is primary. Its nucleophilicity can be influenced by the electronic effects of the pyridine ring. Electron-donating groups on the ring would be expected to enhance nucleophilicity, while electron-withdrawing groups would decrease it. masterorganicchemistry.com

This nucleophilic character allows the amino group to participate in various reactions, such as alkylation, acylation, and arylation, to form more complex derivatives.

Formation of Imines, Enamines, and Schiff Bases

As mentioned, the reaction between an aldehyde and a primary amine is a classic method for synthesizing Schiff bases. chemrevlett.comnih.gov In the context of this compound, this can occur intramolecularly or, more commonly, intermolecularly if reacted with another aldehyde or ketone. The formation of a Schiff base involves the nucleophilic attack of the amino group on a carbonyl carbon, followed by dehydration. researchgate.net The general mechanism involves the formation of a carbinolamine intermediate which then loses water to form the imine. researcherslinks.com

Reactivity of the Pyridine Ring System

The pyridine ring is an aromatic heterocycle. The reactivity of the ring itself towards, for example, electrophilic substitution, is heavily influenced by the attached functional groups. The nitrogen atom in the ring is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene.

However, the presence of the strongly activating amino group at the 4-position and the two weakly activating methyl groups at the 2- and 6-positions counteracts this deactivation. The amino group, in particular, directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, the positions ortho to the amino group (positions 3 and 5) are the most likely sites for electrophilic attack.

Studies on 4-aminopyridine (B3432731) (4-AP) have shown its versatile reactivity. For example, its reaction with halogens like ICl and IBr can lead to the formation of charge-transfer complexes and ionic species. acs.orgresearchgate.net The reaction with bromine can even result in protonation of the ring nitrogen followed by bromination and dimerization. researchgate.net While these specific reactions are for 4-aminopyridine, they provide insight into the potential reactivity of the substituted pyridine ring in this compound. The electron-donating groups on the ring in the target molecule would likely enhance its reactivity towards electrophiles compared to unsubstituted 4-aminopyridine.

In-Depth Analysis of this compound Reveals Scant Research on Specific Chemical Reactivity

A thorough investigation into the chemical reactivity and reaction mechanisms of the compound this compound has revealed a significant lack of specific scientific literature and detailed research findings. Despite extensive searches for data pertaining to its Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (NAS) pathways, and mechanistic studies of its nicotinaldehyde moiety, no dedicated scholarly articles, patents, or comprehensive experimental data for this particular molecule could be identified.

The current body of scientific knowledge provides general principles of reactivity for related pyridine derivatives. For instance, the pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic attack compared to benzene. Electrophilic substitution on pyridine, when it does occur, typically requires harsh reaction conditions and proceeds at the 3- and 5-positions. The presence of activating groups, such as an amino group and methyl groups, on the pyridine ring, as in the case of this compound, would be expected to influence the regioselectivity and rate of such reactions. The amino group at the 4-position is a strong activating group and an ortho-, para-director, while the methyl groups at the 2- and 6-positions are weakly activating and also ortho-, para-directing.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. However, without specific experimental studies on this compound, any discussion of its NAS pathways remains purely speculative.

Furthermore, no mechanistic investigations specifically targeting the transformations of the nicotinaldehyde moiety within this compound have been published. While the aldehyde functional group is known to undergo a variety of reactions, such as oxidation, reduction, and nucleophilic addition, the electronic influence of the substituted pyridine ring on the reactivity of the aldehyde in this compound has not been experimentally elucidated.

Coordination Chemistry of 4 Amino 2,6 Dimethylnicotinaldehyde As a Ligand

Ligand Design and Potential Coordination Modes

The specific arrangement of donor atoms within 4-Amino-2,6-dimethylnicotinaldehyde dictates its behavior as a ligand. The presence of nitrogen and oxygen atoms in close proximity allows for chelation, a process that enhances the stability of the resulting metal complexes.

Multidentate Chelating Behavior (N,O-Coordination)

A primary coordination mode of this compound involves its function as a bidentate ligand, coordinating to a metal center through both a nitrogen and an oxygen atom. This N,O-coordination typically involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring. This chelation effect significantly increases the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. The formation of such chelate rings is a common and stabilizing feature in coordination chemistry. wikipedia.org

Pyridine Nitrogen and Amino Group Coordination

Alternatively, coordination can occur through the pyridine nitrogen and the nitrogen atom of the amino group. This mode of coordination would also result in a chelate ring, influencing the geometry and reactivity of the metal complex. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. In some cases, the amino group might participate in hydrogen bonding, further stabilizing the complex structure.

Influence of Substituents on Ligand Properties

The electronic properties of the this compound ligand are significantly influenced by its substituents. The electron-donating methyl groups at the 2 and 6 positions of the pyridine ring increase the electron density on the ring, enhancing the basicity of the pyridine nitrogen. This increased basicity generally leads to stronger coordination to metal ions. Conversely, the amino group, also an electron-donating group, further enhances the ligand's ability to donate electron density to a metal center. The interplay of these substituents fine-tunes the ligand's electronic and steric properties, impacting the stability and structure of the resulting coordination compounds.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Complexation Reactions with D-Block and F-Block Metal Ions

This compound has been shown to form complexes with a range of d-block (transition) and f-block (lanthanide and actinide) metal ions. The reactions are typically carried out by mixing stoichiometric amounts of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol, often with gentle heating to facilitate the reaction. The choice of the metal ion plays a crucial role in determining the geometry and coordination number of the resulting complex. wikipedia.org

Supramolecular Chemistry and Self Assembly of 4 Amino 2,6 Dimethylnicotinaldehyde

Non-Covalent Interactions Driving Assembly

The self-assembly of 4-Amino-2,6-dimethylnicotinaldehyde is primarily driven by a combination of specific and directional non-covalent interactions. These forces dictate the packing of molecules in the solid state and their aggregation in solution.

The amino (-NH₂) and aldehyde (-CHO) groups are the primary drivers of hydrogen bonding in this compound. The amino group can act as a hydrogen bond donor, while the aldehyde's carbonyl oxygen and the pyridine (B92270) ring's nitrogen atom serve as hydrogen bond acceptors. This complementarity is similar to that seen in aminophenols and aminopyrimidines. nih.govnih.gov

In related substituted aminophenol systems, steric hindrance from substituents at the 2 and 6 positions can influence the formation of extensive hydrogen-bonded networks. For instance, bulky groups can prevent the saturation of all hydrogen bonding donors and acceptors that is observed in less hindered molecules. nih.gov In the case of this compound, the methyl groups adjacent to the amino group could sterically influence the geometry of intermolecular hydrogen bonds.

The formation of specific hydrogen-bonded patterns, or supramolecular synthons, is common. For example, in related aminopyrimidine structures, cyclic R²₂(8) motifs, where two molecules are linked by a pair of N-H···N or N-H···O hydrogen bonds, are frequently observed. nih.govnih.gov It is plausible that this compound could form similar dimeric structures or more extended chains and sheets through a combination of N−H···N(pyridine) and N−H···O(aldehyde) interactions.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Potential Motif |

| Amino (N-H) | Pyridine (N) | Dimer, Chain |

| Amino (N-H) | Aldehyde (C=O) | Dimer, Sheet |

The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for stabilizing supramolecular assemblies. nih.gov These interactions involve the overlap of π-orbitals between parallel or near-parallel aromatic rings. The strength and geometry of these interactions are influenced by the electron distribution in the ring, which is modulated by its substituents.

While this compound does not itself contain a halogen, the principles of halogen bonding are a pertinent example of other weak intermolecular forces that can be engineered into related pyridine systems. wikipedia.org A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen atom of a pyridine ring. wikipedia.orgrsc.org

The strength of halogen bonds follows the trend I > Br > Cl > F. wikipedia.org In pyridine derivatives, these interactions can be remarkably strong and specific, often competing with or working in concert with hydrogen bonds to direct crystal engineering. researchgate.net For instance, studies on halogenated pyridinium (B92312) cations have shown that introducing a positive charge on the pyridine ring dramatically increases the propensity for halogen bonding. nih.govacs.org This strategy is used to construct robust supramolecular assemblies and control the physical properties of materials. nih.gov The aldehyde and amino groups on the this compound scaffold could be chemically modified to include halogens, thereby introducing halogen bonding as an additional tool for directing self-assembly.

Table 2: Comparison of Halogen Bond Donor Strength in Pyridinium Systems

| Halogen Donor | Interaction Energy (with Pyridine) | Incidence of Bonding (Charged Ring) |

| Chloropyridinium | ~34–40 kJ mol⁻¹ | ~40–50% |

| Bromopyridinium | ~43–51 kJ mol⁻¹ | ~87% |

| Iodopyridinium | ~57–68 kJ mol⁻¹ | ~90% |

| Data derived from computational studies on N-methylated halogenopyridines. nih.govacs.org |

Design and Formation of Supramolecular Architectures

The predictable nature of the non-covalent interactions discussed above allows for the rational design of complex supramolecular structures based on the this compound framework.

Cocrystallization is a powerful technique for modifying the physicochemical properties of a molecule by incorporating a second, different molecule (a coformer) into the crystal lattice. The functional groups of this compound make it an excellent candidate for forming cocrystals and molecular salts.

The basic pyridine nitrogen can readily interact with acidic coformers, such as carboxylic acids, to form a salt (via proton transfer) or a cocrystal (via a neutral hydrogen bond). Research on the related compound 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) demonstrates this principle effectively. nih.gov When combined with various carboxylic acids, it forms two distinct series of cocrystals based on which nitrogen atom of the ring accepts the hydrogen bond. nih.gov

Series 1: The carboxylic acid's hydroxyl group donates a hydrogen bond to the N1 atom of the ring, forming a single-point supramolecular synthon.

Series 2: The carboxyl group interacts with the N3 atom and the adjacent amino group, creating a robust R²₂(8) supramolecular heterosynthon. nih.gov

This work highlights how the selection of a coformer can be used to predictably target different hydrogen bonding sites and generate diverse, stable crystalline architectures. Similar strategies could be applied to this compound to create a family of novel crystalline materials with tailored properties.

The formation of larger, aggregated structures like fibers, micelles, or vesicles from small molecules is governed by a delicate balance of intermolecular forces and molecular geometry. nih.gov For a molecule like this compound to form such systems, it would likely require modification to introduce amphiphilic character—that is, having distinct hydrophilic (water-loving) and hydrophobic (water-repelling) regions.

The core molecule itself is moderately polar. However, by attaching a long alkyl (hydrophobic) chain to the amino or aldehyde group, it could be transformed into an amphiphile. In an aqueous environment, these modified molecules could spontaneously self-assemble to sequester their hydrophobic tails from the water, forming structures such as:

Micelles: Spherical aggregates with hydrophobic tails pointed inward and hydrophilic pyridine heads exposed to the water.

Vesicles: Bilayered spherical structures enclosing an aqueous compartment, similar to liposomes. nih.gov

Fibers: Long, one-dimensional nanostructures where molecules are typically stacked through a combination of hydrogen bonding and π-π interactions.

While specific examples for this compound are not documented, the principles of self-assembly suggest that such architectures are synthetically accessible. nih.gov

Hierarchical Assembly and Responsive Supramolecular Materials

Hierarchical assembly represents a sophisticated level of supramolecular organization where initial self-assembled structures serve as building blocks for larger, more complex architectures. For a molecule like this compound, this process would likely begin with the formation of primary structures, such as dimers or linear chains, driven by strong, directional hydrogen bonds between the amino group and the pyridine nitrogen or the carbonyl oxygen.

These primary assemblies can then interact through weaker forces, such as π-π stacking of the pyridine rings or van der Waals forces between the methyl groups, to form secondary structures like sheets, fibers, or more intricate three-dimensional networks. The specific pathways of this hierarchical assembly would be highly sensitive to external conditions such as solvent polarity, temperature, and concentration.

Furthermore, the functional groups on this compound make it a candidate for the development of responsive supramolecular materials. The basicity of the pyridine nitrogen and the amino group means that the self-assembly process could be controlled by pH. Protonation of these sites would alter the hydrogen bonding patterns and introduce electrostatic repulsion, potentially leading to the disassembly of the supramolecular structure or its reorganization into a different form. This pH-responsiveness is a hallmark of "smart" materials that can adapt to their environment.

Similarly, the aldehyde group offers a reactive handle for post-assembly modification or for creating dynamic covalent bonds, leading to materials that can respond to chemical stimuli. The integration of such responsive behaviors is a key goal in the design of advanced materials for applications in sensing, drug delivery, and catalysis. Research on other pyridine-containing molecules has demonstrated the potential for creating materials that exhibit stimuli-responsive fluorescence or mechanical properties, a domain where this compound could also find application. rsc.org

Characterization Techniques for Supramolecular Assemblies

To investigate the formation and structure of supramolecular assemblies of this compound, a suite of characterization techniques would be essential. These methods provide insights into the arrangement of molecules in both the solid and solution states.

Solid-State Characterization (e.g., Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a fundamental technique for probing the long-range order in crystalline or semi-crystalline solids. For a self-assembled material of this compound, a PXRD pattern with sharp peaks would indicate the presence of a well-ordered, crystalline structure. The positions and intensities of these peaks provide a fingerprint of the crystal lattice.

Table 1: Hypothetical Powder X-ray Diffraction Data for a Supramolecular Assembly

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 60 |

| 30.1 | 2.97 | 30 |

This table is illustrative and represents the type of data that would be obtained from a PXRD experiment on a crystalline sample.

Microscopic Analysis (e.g., Electron Microscopy, AFM)

Microscopic techniques are invaluable for visualizing the morphology of supramolecular assemblies on the nanometer to micrometer scale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal the size, shape, and texture of self-assembled structures like nanofibers, nanoribbons, or vesicles.

Atomic Force Microscopy (AFM) provides even higher resolution, allowing for the imaging of the surface topography of the assemblies with sub-nanometer precision. AFM can be performed in various environments, including in liquid, making it suitable for studying the self-assembly process in real-time. For this compound, these techniques would be crucial for understanding how experimental conditions influence the morphology of the resulting supramolecular materials. For example, one might observe the formation of long fibers from a solution, and microscopy would be the primary tool to characterize their dimensions and bundling.

Solution-State Spectroscopic Probes of Assembly (e.g., NMR, UV-Vis)

While solid-state methods characterize the final assembled structure, solution-state techniques can monitor the self-assembly process as it happens.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying non-covalent interactions in solution. Changes in the chemical shifts of the protons on the amino group or the pyridine ring upon aggregation can provide evidence for hydrogen bond formation. Diffusion-ordered spectroscopy (DOSY) experiments can be used to measure the diffusion coefficient of the molecules, which decreases as they form larger assemblies.

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are also highly sensitive to the electronic environment of molecules. The formation of aggregates often leads to changes in the absorption and emission spectra, such as a shift in the maximum wavelength (solvatochromism) or a change in the intensity of the signal. For a molecule like this compound, π-π stacking of the pyridine rings in an aggregate would likely cause a red-shift in its UV-Vis absorption spectrum. By monitoring these spectral changes as a function of concentration or temperature, one can gain insights into the thermodynamics of the self-assembly process.

Table 2: Illustrative Spectroscopic Changes Upon Self-Assembly

| Technique | Observation | Interpretation |

| ¹H NMR | Downfield shift of NH₂ protons | Involvement of the amino group in hydrogen bonding. |

| UV-Vis | Red-shift in λmax | Formation of J-aggregates due to π-π stacking. |

| Fluorescence | Quenching of emission | Aggregation-caused quenching (ACQ). |

This table provides examples of spectroscopic changes that could indicate the self-assembly of this compound in solution.

Advanced Spectroscopic Elucidation of 4 Amino 2,6 Dimethylnicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR data for 4-Amino-2,6-dimethylnicotinaldehyde could be located. The generation of a detailed analysis, including chemical shifts, coupling constants, and multiplicity patterns, requires experimental spectra.

Information regarding the application of advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Diffusion Ordered Spectroscopy (DOSY) for the structural confirmation of this compound is not available in the current body of scientific literature.

Mass Spectrometry (MS)

There is no publicly available High-Resolution Mass Spectrometry (HRMS) data for this compound. Such data is essential for the unambiguous determination of its elemental composition.

A detailed analysis of the fragmentation pathways of this compound is contingent on the availability of experimental mass spectrometry data, which is currently not found in the literature.

Vibrational Spectroscopy (IR and Raman)

No experimental Infrared (IR) or Raman spectra for this compound have been published. An analysis of its characteristic vibrational modes would require this foundational data.

Characteristic Absorption Bands and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is expected to show a series of characteristic absorption bands that confirm the presence of its key structural features: an amino group, a dimethyl-substituted pyridine (B92270) ring, and an aldehyde group.

The N-H stretching vibrations of the primary amino group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the N-H bonds give rise to these two bands. The C-H stretching vibrations of the methyl groups and the aromatic pyridine ring are expected in the 2850-3100 cm⁻¹ range.

A crucial band for the identification of the aldehyde group is the C=O stretching vibration, which is typically strong and sharp, appearing around 1700-1720 cm⁻¹. The presence of the electron-donating amino group on the pyridine ring may slightly lower this frequency. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aldehyde (C=O) | Stretch | 1700 - 1720 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| N-H | Bend | 1550 - 1650 |

Conformational Analysis and Intermolecular Interactions

The orientation of the aldehyde and amino groups relative to the pyridine ring can influence the molecule's conformation. Intramolecular hydrogen bonding could potentially occur between the amino group's hydrogen and the aldehyde's oxygen, which would affect the IR absorption frequencies. Specifically, the C=O and N-H stretching bands might shift to lower wavenumbers.

Intermolecular hydrogen bonding is also a significant possibility, especially in the solid state or in concentrated solutions. This can lead to broadening of the N-H and C=O absorption bands. Studies on structurally similar molecules, such as 4-amino-2,6-dihydroxy pyrimidine, have highlighted the importance of substituent positions in determining molecular symmetry and the potential for tautomeric structures, although significant hydrogen bonding was not observed in that specific case. ripublication.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions. The highly conjugated system of the pyridine ring, substituted with an electron-donating amino group and an electron-withdrawing aldehyde group, gives rise to intense π→π* transitions. These are likely to appear at longer wavelengths (lower energy). The n→π* transitions, involving the non-bonding electrons on the nitrogen of the amino group and the oxygen of the aldehyde, are typically weaker and may also be observed. For a related compound, 4-amino-benzaldehyde, the UV-Vis spectrum shows well-separated bands for the parent compound and its reduction products, allowing for clear qualitative and quantitative analysis. researchgate.net

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of the absorption maxima (λ_max). For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (red shift) to longer wavelengths. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Conversely, n→π* transitions often exhibit a hypsochromic shift (blue shift) with increasing solvent polarity. This is due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding with the solvent, which increases the energy required for the transition. Studies on similar molecules, like 2-amino-4,6-diphenylnicotinonitriles, have shown solvent-dependent shifts in emission maxima, underscoring the influence of the solvent environment on their electronic properties. mdpi.com

Photophysical Characterization

The photophysical properties describe the molecule's behavior after absorbing light, including fluorescence and phosphorescence.

Fluorescence and Phosphorescence Spectroscopy

Following absorption of UV light, this compound is expected to exhibit fluorescence, which is the emission of light from the singlet excited state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state.

Quantum Yield and Excited State Lifetime Measurements

The determination of the fluorescence quantum yield (ΦY) and the excited-state lifetime (τ) is fundamental to characterizing the photophysical behavior of a molecule. The quantum yield, a measure of the efficiency of photon emission through fluorescence, is typically determined relative to a well-characterized standard. For instance, studies on other amino-substituted heterocyclic compounds have utilized various standards depending on the excitation and emission range of the compound under investigation.

The excited-state lifetime, which is the average time a molecule spends in the excited state before returning to the ground state, is a critical parameter for understanding the dynamics of photophysical processes. This value is commonly measured using time-resolved fluorescence spectroscopy techniques such as Time-Correlated Single Photon Counting (TCSPC).

For a hypothetical analysis of this compound, one would expect the photophysical properties to be influenced by the nature of the solvent. The table below illustrates the type of data that would be collected in such an investigation.

Table 1: Hypothetical Photophysical Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_Y) | Excited-State Lifetime (τ) [ns] |

|---|---|---|---|---|---|---|

| Dioxane | 2.2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Chloroform | 4.8 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Methanol | 32.7 | Data not available | Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for confirming the molecular structure, identifying intermolecular interactions, and understanding the packing of molecules in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and details of the crystal lattice. The resulting crystallographic data would typically be presented in a standardized format as shown in the hypothetical table below. Such studies on related aminopyridine derivatives have revealed the formation of hydrogen-bonding networks and π-π stacking interactions, which are crucial in determining the supramolecular architecture. researchgate.net

Table 2: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂O |

| Formula Weight | 150.18 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a [Å] | Data not available |

| b [Å] | Data not available |

| c [Å] | Data not available |

| α [°] | Data not available |

| β [°] | Data not available |

| γ [°] | Data not available |

| Volume [ų] | Data not available |

| Z | Data not available |

| Density (calculated) [g/cm³] | Data not available |

| R-factor | Data not available |

Conformational Preferences and Torsional Angles

The conformation of the molecule, particularly the orientation of the aldehyde and amino groups relative to the pyridine ring, can be elucidated from the torsional angles obtained from the crystal structure data. The planarity of the pyridine ring and the degree of pyramidalization of the amino nitrogen are key structural features. For instance, in related structures, the planarity of the aromatic ring is a common feature, with substituents potentially causing minor deviations.

The torsional angle between the plane of the pyridine ring and the aldehyde group is of particular interest as it influences the degree of electronic conjugation. Similarly, the orientation of the amino group can affect intermolecular hydrogen bonding patterns. A hypothetical selection of key torsional angles is presented below.

Table 3: Hypothetical Key Torsional Angles for this compound

| Atoms (A-B-C-D) | Angle [°] |

|---|---|

| N(1)-C(2)-C(3)-C(8) | Data not available |

| C(4)-C(3)-C(8)-O(1) | Data not available |

| C(3)-C(4)-N(2)-H(2A) | Data not available |

| C(5)-C(4)-N(2)-H(2B) | Data not available |

Theoretical and Computational Chemistry Studies on 4 Amino 2,6 Dimethylnicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

For 4-Amino-2,6-dimethylnicotinaldehyde, a DFT study would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. Various functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) would be tested to find a level of theory that accurately represents the system. The resulting optimized structure is the foundation for all further property calculations. From this, one could analyze the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP) map, which would identify the electron-rich and electron-poor regions of the molecule, crucial for predicting its reactivity.

Ab Initio Methods and Basis Set Selection

While DFT is a workhorse of computational chemistry, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer alternative approaches that are systematically improvable. A comparative study using these methods could provide a benchmark for the DFT results. The selection of an appropriate basis set, which is a set of mathematical functions used to build the molecular orbitals, is critical. Larger basis sets (e.g., aug-cc-pVTZ) generally provide more accurate results at a higher computational cost. For a molecule like this compound, a systematic study of how the choice of method and basis set affects the calculated geometric and electronic properties would be essential for ensuring the reliability of the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. An FMO analysis for this compound would involve visualizing these orbitals to understand their spatial distribution. The HOMO, typically located on the more electron-rich parts of the molecule (likely the amino group and the pyridine (B92270) ring), indicates the sites susceptible to electrophilic attack. The LUMO, residing on electron-deficient areas (such as the aldehyde group), points to the sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Spectroscopic Property Predictions

Computational methods are powerful tools for interpreting and predicting spectroscopic data.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of 1H and 13C NMR chemical shifts for this compound would be invaluable for confirming its structure and assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. Calculations would be performed on the optimized geometry, and the computed isotropic shielding values would be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the theoretical and experimental spectra would provide strong validation for the computed structure.

Simulation of UV-Vis and Fluorescence Spectra (TD-DFT)

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method allows for the calculation of electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. The calculations would yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the nature of the electronic transitions (e.g., n→π* or π→π*). Furthermore, by optimizing the geometry of the first excited state, it would be possible to simulate the fluorescence spectrum, predicting the emission wavelength. These theoretical spectra could then be compared with experimental measurements to provide a comprehensive picture of the molecule's interaction with light.

Vibrational Spectra Simulations and Mode Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the structural elucidation of molecules. Computational simulations of vibrational spectra are instrumental in assigning experimental bands to specific molecular motions. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often in conjunction with basis sets like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

For a molecule like this compound, a vibrational analysis would involve optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies and their corresponding intensities (IR and Raman) are calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

The vibrational modes of this compound can be categorized based on the functional groups present: the pyridine ring, the amino group, the methyl groups, and the aldehyde group.

Table 1: Illustrative Vibrational Mode Assignments for a Substituted Pyridine Ring (Hypothetical Data)

| Frequency (cm⁻¹) | Assignment | Description |

| ~3400-3500 | ν(N-H) | Asymmetric and symmetric stretching of the amino group |

| ~3050-3100 | ν(C-H) | Aromatic C-H stretching of the pyridine ring |

| ~2950-3000 | ν(C-H) | Asymmetric and symmetric C-H stretching of methyl groups |

| ~2720, ~2820 | ν(C-H) | Fermi resonance of the aldehyde C-H stretch |

| ~1680 | ν(C=O) | Aldehyde carbonyl stretching |

| ~1620 | δ(N-H) | Amino group scissoring |

| ~1580, ~1470 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations |

| ~1450 | δ(CH₃) | Asymmetric bending of methyl groups |

| ~1380 | δ(CH₃) | Symmetric bending (umbrella mode) of methyl groups |

| ~1250 | ν(C-N) | C-N stretching of the amino group |

| ~850 | γ(C-H) | Out-of-plane C-H bending of the pyridine ring |

This table is a hypothetical representation and not based on experimental data for this compound.

Reactivity and Reaction Mechanism Simulations

Computational chemistry is also a key tool for understanding the reactivity of a molecule and elucidating the mechanisms of its reactions.

Potential Energy Surface Exploration and Transition State Characterization

The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways connecting them.

For this compound, PES exploration could be used to study various phenomena, such as conformational changes (e.g., rotation of the aldehyde or amino group) or the initial steps of a chemical reaction. Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are employed to locate transition states. Once a transition state is found, its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Computational Study of Reaction Pathways

Once transition states and reaction intermediates are identified, the entire reaction pathway can be mapped out. The activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between reactants and products) can be calculated. This information is crucial for predicting the feasibility and rate of a reaction.

For instance, the reaction of the aldehyde group of this compound with a nucleophile could be studied. Computational methods can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and any subsequent proton transfer steps. The solvent's effect on the reaction pathway can also be incorporated using implicit or explicit solvent models.

Table 2: Hypothetical Calculated Energies for a Reaction Step of a Substituted Nicotinaldehyde

| Species | Relative Energy (kcal/mol) |

| Reactants (Aldehyde + Nucleophile) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +8.1 |

| Product | -12.5 |

This table presents hypothetical data to illustrate the type of information obtained from reaction pathway simulations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior of molecules and their interactions with the environment. nih.gov

Conformational Analysis and Dynamics

While quantum mechanical calculations are excellent for studying static properties, MD simulations are better suited for exploring the conformational landscape of flexible molecules over time. nih.gov For this compound, MD simulations could reveal the preferred orientations of the amino and aldehyde groups and the dynamics of their interconversion. These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.

The trajectory generated from an MD simulation can be analyzed to understand various dynamic properties, such as the time-correlation functions of specific motions or the distribution of dihedral angles, which can be visualized in a Ramachandran-like plot.

Modeling Intermolecular Interactions in Supramolecular Systems

MD simulations are particularly powerful for studying large systems, such as a molecule interacting with a solvent or forming part of a larger supramolecular assembly. nih.gov For this compound, simulations could model its behavior in an aqueous solution, providing details on its hydration shell and hydrogen bonding interactions with water molecules.

Furthermore, if this molecule were to be part of a crystal or a host-guest complex, MD simulations could be used to investigate the stability of the structure and the nature of the intermolecular forces (e.g., hydrogen bonds, π-π stacking) that hold the assembly together. nih.gov The analysis of radial distribution functions (RDFs) from the simulation can provide quantitative information about the distances between different atomic species, revealing the structure of the surrounding environment.

Design and Synthesis of Advanced Derivatives and Analogues of 4 Amino 2,6 Dimethylnicotinaldehyde

Structural Modifications of the Pyridine (B92270) Ring

The pyridine nucleus is amenable to substitution, which can significantly alter the electron density and reactivity of the entire molecule.

The electronic nature of the pyridine ring can be fine-tuned by introducing substituents that either withdraw or donate electron density. The existing substituents on the 4-Amino-2,6-dimethylnicotinaldehyde ring—a strongly electron-donating amino group (para-directing), two weakly donating methyl groups, and a deactivating, meta-directing aldehyde group—collectively influence the regioselectivity of further substitutions. Electrophilic aromatic substitution is expected to occur at the C3 and C5 positions, which are ortho to the activating amino group and meta to the deactivating aldehyde group.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Br, -Cl) groups, decrease the basicity of the pyridine nitrogen and increase the electrophilicity of the ring carbons. acs.orgresearchgate.net For instance, bromination of the related 4-aminopyridine (B3432731) has been shown to proceed at the positions ortho to the amino group. researchgate.net A similar reaction on this compound would likely yield 4-Amino-3-bromo-2,6-dimethylnicotinaldehyde. Nitration, using standard reagents like a mixture of nitric and sulfuric acid, could similarly introduce a nitro group at the C3 or C5 position. wikipedia.org

Conversely, electron-donating groups (EDGs) increase the ring's electron density and basicity. While synthetically more challenging to introduce directly onto the pre-formed ring, such modifications are often incorporated during the initial synthesis of the pyridine scaffold itself.

| Group Type | Example Substituent | Position of Introduction | Expected Effect on Pyridine Ring |

| Electron-Withdrawing | Nitro (-NO₂) | C3 / C5 | Decrease basicity; Increase electrophilicity |

| Electron-Withdrawing | Bromo (-Br) | C3 / C5 | Decrease basicity; Increase electrophilicity |

| Electron-Withdrawing | Cyano (-CN) | C3 / C5 | Decrease basicity; Increase electrophilicity |

| Electron-Donating | Methoxy (-OCH₃) | C3 / C5 | Increase basicity; Decrease electrophilicity |

| Electron-Donating | Alkylamino (-NHR) | C3 / C5 | Increase basicity; Decrease electrophilicity |

The methyl groups at the C2 and C6 positions play a role in the molecule's steric profile and solubility. Modifying these groups can systematically alter these properties. This is typically achieved by employing different starting materials in a de novo synthesis of the pyridine ring, such as a Hantzsch pyridine synthesis. For example, using ethyl propionylacetate instead of ethyl acetoacetate (B1235776) would result in ethyl groups at the C2 and C6 positions.

A more profound modification involves replacing the alkyl groups with functional groups that have drastically different electronic properties. A key example is the known analogue 4-Amino-2,6-dichloronicotinaldehyde, where the electron-donating methyl groups are replaced by strongly electron-withdrawing chloro atoms. This substitution significantly reduces the electron density of the pyridine ring, impacting the reactivity of the other functional groups.

| Substituent at C2/C6 | Classification | Potential Synthetic Precursor |

| Methyl (-CH₃) | Weakly Electron-Donating | Ethyl acetoacetate |

| Ethyl (-CH₂CH₃) | Weakly Electron-Donating | Ethyl propionylacetate |

| Isopropyl (-CH(CH₃)₂) | Weakly Electron-Donating | Ethyl isobutyrylacetate |

| Chloro (-Cl) | Strongly Electron-Withdrawing | Dichloro-substituted precursors |

| Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing | Trifluoro-substituted precursors |

Derivatization of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, allowing for chain extension and the construction of novel heterocyclic systems.

The aldehyde group readily undergoes condensation reactions with various nucleophiles to extend its carbon framework. Two primary classes of condensation are particularly relevant.

Schiff Base Formation: Reaction with primary amines yields imines, also known as Schiff bases. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the desired amine in a solvent like ethanol (B145695). mdpi.comresearchgate.net This transformation replaces the C=O bond with a C=N bond, introducing a new substituent via the amine.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate, diethyl malonate) in the presence of a weak base catalyst such as piperidine (B6355638) or pyridine. wikipedia.orgthermofisher.com The reaction proceeds via nucleophilic addition followed by dehydration to yield a new α,β-unsaturated system, effectively elongating the aldehyde's side chain with a carbon-carbon double bond. slideshare.net

| Reactant | Reaction Type | Resulting Functional Group | Product Structure Example |

| Aniline | Schiff Base Formation | Imine | 4-Amino-2,6-dimethyl-N-phenylnicotinaldimine |

| Malononitrile | Knoevenagel Condensation | α,β-Unsaturated dinitrile | 2-((4-Amino-2,6-dimethylpyridin-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Knoevenagel Condensation | α,β-Unsaturated cyanoester | Ethyl 2-cyano-3-(4-amino-2,6-dimethylpyridin-3-yl)acrylate |

| Diethyl Malonate | Knoevenagel Condensation | α,β-Unsaturated diester | Diethyl 2-((4-amino-2,6-dimethylpyridin-3-yl)methylene)malonate |

The aldehyde carbon is an ideal electrophilic component for multicomponent reactions that construct new heterocyclic rings. By reacting this compound with bifunctional reagents, a variety of five- and six-membered rings can be appended to the pyridine core.

For example, a three-component reaction between the aldehyde, an active methylene compound like malononitrile, and a third reactant can lead to complex heterocycles in a single step. Reaction with guanidine (B92328) can produce substituted aminopyrimidine rings. researchgate.net Similarly, reacting the aldehyde with malononitrile and a 1,3-dicarbonyl compound such as dimedone can yield fused benzopyran systems under green catalytic conditions. ajgreenchem.com The Knoevenagel adducts themselves are valuable intermediates; for instance, the product of condensation with a cyano-activated compound can undergo a Gewald reaction with elemental sulfur and a base to form a polysubstituted thiophene (B33073) ring.

| Co-Reactants | Resulting Heterocyclic System |

| Malononitrile, Guanidine | Aminopyrimidine |

| Malononitrile, Dimedone | Benzopyran derivative |

| Ethyl Cyanoacetate, Hydrazine | Pyrazole derivative |

| Malononitrile, Elemental Sulfur, Morpholine | Thiophene |

Transformations of the Amino Group

The exocyclic amino group at the C4 position is a potent nucleophile and a key site for derivatization. Its reactivity can be harnessed to introduce a wide range of functionalities.

Common transformations include acylation with acyl chlorides or anhydrides to form the corresponding amides, which modulates the electronic properties of the nitrogen atom. Alkylation with alkyl halides can yield secondary or tertiary amines, though care must be taken to avoid competitive alkylation at the more basic pyridine ring nitrogen. researchgate.net

A more advanced transformation involves diazotization of the amino group using nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. While potentially challenging on a pyridine ring, this intermediate is highly valuable. Through subsequent Sandmeyer or related reactions, the diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, providing access to a broad scope of 4-substituted pyridine derivatives that are not accessible through other means. The amino group can also act as a nucleophile in multicomponent reactions, such as the Betti reaction, to construct complex molecular architectures. researchgate.net

| Transformation | Reagents | Resulting Functional Group |

| Acylation | Acetyl Chloride, Base | Acetamido (-NHCOCH₃) |

| Alkylation | Methyl Iodide, Base | Methylamino (-NHCH₃) |

| Diazotization / Sandmeyer | 1. NaNO₂, HCl2. CuCl | Chloro (-Cl) |

| Diazotization / Sandmeyer | 1. NaNO₂, HCl2. CuCN | Cyano (-CN) |

| Diazotization / Hydrolysis | 1. NaNO₂, H₂SO₄2. H₂O, Heat | Hydroxyl (-OH) |

Acylation, Alkylation, and Arylation of the Amino Moiety

The primary amino group of this compound is a key site for structural modification, enabling the synthesis of a wide range of N-functionalized derivatives. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its chemical reactivity and potential applications.

Acylation: The amino group can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, acylation with acetic anhydride (B1165640) can yield 4-acetylaminopyridine derivatives semanticscholar.org. The reaction of various aminopyridines with endic anhydride has been shown to proceed chemoselectively at the exocyclic amino group, leading to the formation of the corresponding amido acids researchgate.net. The use of 4-aminopyridine as a catalyst for the regioselective acylation of N-tosylhydrazide highlights its nucleophilic character, which can be harnessed for its own derivatization nih.govacs.orgresearchgate.net.

Alkylation: N-alkylation of the amino group can introduce alkyl substituents, leading to secondary or tertiary amines. While direct alkylation can sometimes be challenging due to the potential for over-alkylation and competing reactions at the ring nitrogen, reductive amination of the aldehyde group in a related molecule, followed by protection and subsequent alkylation of the amino group, presents a viable, albeit indirect, route. More direct approaches could involve the use of alkyl halides under basic conditions. The enantioselective catalytic α-alkylation of aldehydes, a well-established process, could be adapted to modify the aldehyde group of this compound, which could then be followed by transformations of the amino group nih.gov. The diastereoselective C-alkylation of aldimines derived from chiral aldehydes offers another pathway to introduce alkyl groups in a stereocontrolled manner, a strategy that could be conceptually applied after converting the aldehyde of the target molecule into an imine rsc.org.

Arylation: The introduction of aryl groups onto the amino nitrogen can be accomplished through various modern cross-coupling methodologies. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the N-arylation of a wide range of amines, including aminopyridines, with aryl halides or triflates nih.gov. Transition-metal-free methods, such as the reaction with o-silylaryl triflates in the presence of a fluoride (B91410) source, also provide a mild route to N-arylated products organic-chemistry.org. Furthermore, photocatalytic methods for the C-H arylation of heteroaromatics could potentially be adapted for the direct arylation of the pyridine ring, although this would not directly functionalize the amino group acs.org. The arylation of amines with cyanopyridines represents another potential, though less direct, synthetic strategy researchgate.net.

A summary of potential conditions for these transformations, based on analogous systems, is presented in the table below.

| Transformation | Reagent/Catalyst System (Based on Analogues) | Potential Product Class |

| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine) | N-Acyl-4-amino-2,6-dimethylnicotinaldehydes |

| Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH) | N-Alkyl-4-amino-2,6-dimethylnicotinaldehydes |

| Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., a biarylphosphine), base (e.g., NaOtBu) | N-Aryl-4-amino-2,6-dimethylnicotinaldehydes |

Interactive Data Table: Potential Synthetic Transformations of the Amino Moiety (This table is based on established methodologies for analogous compounds and represents plausible routes for the derivatization of this compound.)

| Transformation | Reagent/Catalyst System (Based on Analogues) | Potential Product Class |

|---|---|---|

| Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine) | N-Acyl-4-amino-2,6-dimethylnicotinaldehydes |

| Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH) | N-Alkyl-4-amino-2,6-dimethylnicotinaldehydes |

| Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., a biarylphosphine), base (e.g., NaOtBu) | N-Aryl-4-amino-2,6-dimethylnicotinaldehydes |

Integration into Polymeric or Dendritic Structures

The bifunctional nature of this compound makes it an attractive monomer or building block for the synthesis of novel polymeric and dendritic materials.

Polymeric Structures: The amino group can be utilized for the incorporation of this scaffold into polymer backbones or as pendant groups. For example, a polymer-bound 4-aminopyridine has been synthesized and its reactivity studied, demonstrating the feasibility of attaching such moieties to a polystyrene backbone acs.orgacs.org. This could be achieved by either polymerizing a derivative of this compound or by grafting the molecule onto a pre-existing polymer with suitable reactive sites. The aldehyde functionality could also be used in polymerization reactions, for example, through condensation with other monomers.

Dendritic Structures: Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups youtube.com. The amino group of this compound could serve as a reactive site for its attachment to the periphery of a dendrimer, or the molecule itself could act as a branching unit in the construction of a dendrimer. For instance, amino acid-functionalized dendrimers have been developed for various applications, showcasing the utility of amino groups in dendrimer chemistry nih.govnih.gov. The aldehyde group offers a secondary point of functionalization for further derivatization or for modulating the properties of the resulting dendrimer.

The table below outlines potential strategies for integrating this compound into macromolecular architectures.

| Macromolecular Structure | Potential Synthetic Strategy (Based on Analogues) | Resulting Material |

| Polymer | Copolymerization of a vinyl-functionalized derivative; Grafting onto a reactive polymer backbone. | Polymers with pendant this compound units. |

| Dendrimer | Reaction of the amino group with the surface groups of a dendrimer core (e.g., an acid chloride-functionalized PAMAM dendrimer). | Dendrimers with surface-functionalized this compound moieties. |

Interactive Data Table: Potential Integration into Macromolecular Structures (This table is based on established methodologies for analogous compounds and represents plausible routes for the use of this compound in polymer and dendrimer synthesis.)

| Macromolecular Structure | Potential Synthetic Strategy (Based on Analogues) | Resulting Material |

|---|---|---|

| Polymer | Copolymerization of a vinyl-functionalized derivative; Grafting onto a reactive polymer backbone. | Polymers with pendant this compound units. |

| Dendrimer | Reaction of the amino group with the surface groups of a dendrimer core (e.g., an acid chloride-functionalized PAMAM dendrimer). | Dendrimers with surface-functionalized this compound moieties. |

Chiral Derivatives and Asymmetric Synthesis Strategies

The introduction of chirality into the this compound framework can lead to the development of enantiomerically pure compounds with potential applications in asymmetric catalysis and medicinal chemistry.